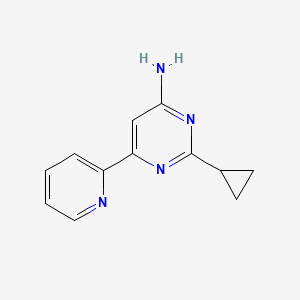

2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine

説明

2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine is a pyrimidine derivative characterized by a cyclopropyl substituent at position 2 and a pyridin-2-yl group at position 6 of the pyrimidine core. For example, pyrimidin-4-amine derivatives are frequently explored as kinase inhibitors, adenosine receptor antagonists, or antimicrobial agents . The cyclopropyl group may enhance metabolic stability and conformational rigidity, while the pyridin-2-yl moiety could contribute to π-π stacking interactions in receptor binding .

作用機序

Target of Action

The primary target of 2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in cellular processes such as DNA damage response and cell cycle regulation .

Mode of Action

This compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this kinase, the compound interferes with the normal function of the protein, leading to changes in the cell cycle and DNA damage response .

Biochemical Pathways

Given its target, it is likely that it impacts the dna damage response pathway and cell cycle regulation

Result of Action

Given its mode of action, it is likely that the compound leads to alterations in cell cycle progression and the dna damage response

生化学分析

Biochemical Properties

2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with serine/threonine protein kinase PLK4, a master regulator of centriole duplication . The compound binds to the active site of PLK4, inhibiting its activity and thereby affecting cell cycle regulation. Additionally, this compound exhibits interactions with other proteins involved in cell proliferation and survival, making it a valuable tool for cancer research .

Cellular Effects

This compound has been observed to influence various cellular processes. It induces cell cycle arrest and apoptosis in cancer cells, particularly breast cancer cells . The compound affects cell signaling pathways by inhibiting PLK4, leading to disrupted centriole duplication and impaired cell division. Furthermore, it impacts gene expression and cellular metabolism, contributing to its antiproliferative effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly PLK4. By occupying the active site of PLK4, the compound inhibits its kinase activity, preventing the phosphorylation of downstream targets essential for centriole duplication . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound may interact with other enzymes and proteins, further modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good plasma stability with a half-life exceeding 289.1 minutes and liver microsomal stability with a half-life over 145 minutes . These properties suggest that the compound remains active for extended periods, allowing for prolonged biochemical interactions. Long-term studies have shown that this compound maintains its inhibitory effects on PLK4 and continues to induce cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits PLK4 activity and induces antiproliferative effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships have been studied to establish safe and effective dosage ranges for potential clinical use .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by liver microsomes . These metabolic processes influence the compound’s bioavailability and activity, affecting its overall efficacy in biochemical and therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its biochemical effects . The distribution of the compound within tissues is crucial for its therapeutic potential, as it determines the concentration and duration of its activity .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and cytoplasm, where it exerts its inhibitory effects on PLK4 and other target proteins . Post-translational modifications and targeting signals contribute to the precise localization of the compound, ensuring its effective interaction with biomolecules .

生物活性

2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound recognized for its potential therapeutic applications, particularly as an inhibitor of specific kinases involved in critical cellular processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase ATR (Ataxia Telangiectasia and Rad3 related protein). ATR plays a crucial role in the DNA damage response, facilitating cell cycle arrest and DNA repair mechanisms when cellular stress occurs.

Mode of Action

This compound functions as an ATR inhibitor , disrupting the kinase's activity. By inhibiting ATR, it interferes with the signaling pathways that manage DNA repair and cell cycle progression, potentially leading to increased apoptosis in cancer cells.

Biochemical Pathways

The inhibition of ATR by this compound affects several biochemical pathways:

- DNA Damage Response Pathway : Disruption leads to impaired DNA repair mechanisms.

- Cell Cycle Regulation : The compound induces cell cycle arrest, particularly in cancerous cells, which may enhance the efficacy of chemotherapeutic agents.

Cellular Effects

Research indicates that this compound can significantly influence various cellular processes:

- Induction of Apoptosis : Particularly in breast cancer cells, where it has been shown to trigger programmed cell death.

- Cell Cycle Arrest : The compound induces G2/M phase arrest in HeLa cells, demonstrating its potential as a therapeutic agent against proliferative diseases.

In Vitro Studies

Several studies have assessed the biological activity of this compound:

- Cell Line Studies : In vitro assays demonstrated that treatment with this compound leads to significant apoptosis in various cancer cell lines, including breast and cervical cancers.

- Kinase Inhibition Assays : The compound exhibited potent inhibitory effects on ATR kinase activity, with IC50 values indicating high specificity and potency compared to other kinases.

Case Studies

A notable case study involved the examination of this compound's effects on breast cancer cells. The study reported:

- Mechanistic Insights : The compound was found to bind effectively to the active site of ATR, inhibiting its function and leading to increased levels of DNA damage markers.

- Therapeutic Potential : When combined with conventional chemotherapeutics, it enhanced cell death rates significantly compared to treatments alone.

Summary Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Apoptosis Induction | Increased apoptosis in cancer cells | |

| Cell Cycle Arrest | G2/M phase arrest | |

| Kinase Inhibition | Potent ATR inhibition |

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for constructing the pyrimidin-4-amine core in 2-cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine?

- Methodological Answer : The pyrimidin-4-amine scaffold is typically synthesized via nucleophilic aromatic substitution or cyclization reactions. For example:

- Step 1 : React 4,6-dichloro-2-(methylthio)pyrimidine with cyclopropylamine under basic conditions (e.g., NaHMDS in THF) to introduce the cyclopropyl group at the 2-position .

- Step 2 : Substitute the remaining chlorine atom at the 6-position with pyridin-2-amine using NMP or THF as a solvent at elevated temperatures (~100°C) .

- Key Tools : Reaction progress is monitored via TLC, and purification is achieved via silica gel chromatography. NMR (¹H/¹³C) and LC-MS are used for structural validation .

Q. How does the substitution pattern at the 2- and 6-positions influence the receptor binding affinity of pyrimidin-4-amine derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- 2-Position : Cyclopropyl groups enhance ligand efficiency (LE) by reducing steric hindrance and improving hydrophobic interactions with receptor pockets .

- 6-Position : Pyridin-2-yl groups contribute to π-π stacking and hydrogen bonding with residues in adenosine A2A receptors, as shown in HEK293 cell-based binding assays (e.g., Ki = 0.22 nM for optimized derivatives) .

- Data Table :

| Position | Substituent | Binding Affinity (Ki, nM) | Ligand Efficiency (LE) |

|---|---|---|---|

| 2 | Cyclopropyl | 0.22 | 0.51 |

| 6 | Pyridin-2-yl | 1.1 | 0.47 |

| Source: Adapted from and |

Advanced Research Questions

Q. How can researchers address CYP3A4 inhibition liabilities observed in pyrimidin-4-amine derivatives during lead optimization?

- Methodological Answer :

- Strategy 1 : Reduce compound polarity by replacing pyrazole substituents with less electronegative groups (e.g., methylpyrrolidine), lowering CYP3A4 inhibition from 80% to <20% at 10 μM .

- Strategy 2 : Use human liver microsomes (HLM) assays to assess metabolic stability. For example, compound 10 showed suboptimal stability (t₁/₂ = 15 min) but retained efficacy in vivo due to BBB penetration .

- Key Assays :

- CYP Inhibition : Incubate compounds with CYP probe substrates (e.g., midazolam for CYP3A4) and quantify metabolites via LC-MS/MS .

- Ligand Efficiency : Calculate LE = 1.37 × pKi / heavy atom count to balance potency and molecular complexity .

Q. What in vivo models are suitable for evaluating the blood-brain barrier (BBB) penetration of adenosine A2A antagonists based on pyrimidin-4-amine scaffolds?

- Methodological Answer :

- Model 1 : Intraperitoneal (i.p.) dosing in haloperidol-induced catalepsy (HIC) rat models. Compound 10 reversed catalepsy at 10 mg/kg, with brain/plasma ratios >2.0, confirming BBB penetration .

- Model 2 : Striatal microdialysis in Parkinsonian mice to measure dopamine release, correlating with A2A receptor occupancy .

- Analytical Tools : LC-MS/MS quantifies compound levels in plasma, brain, and striatum. Exposure data are normalized to dose (e.g., AUC₀–24h) .

Q. What molecular modeling approaches are used to rationalize the structural basis of SAR in pyrimidin-4-amine-based CDK4/6 inhibitors?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the pyrimidin-4-amine core and CDK4/6 ATP-binding pockets. Key residues (e.g., Val96, Asp97) form hydrogen bonds with the pyridin-2-yl group .

- Dynamic Simulations : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational stability. For example, compound 46a (N-pyrazin-2-yl derivative) showed enhanced binding via water-mediated interactions .

- Validation : Compare computational predictions with experimental IC₅₀ values from kinase inhibition assays .

Q. Contradictions and Critical Analysis

- Metabolic Stability : While compound 10 exhibited poor stability in human liver microsomes (t₁/₂ = 15 min), it showed superior in vivo efficacy compared to mouse microsomes (t₁/₂ = 45 min). This species-specific discrepancy suggests the need for cross-species validation in preclinical studies .

- CYP Inhibition : Early leads (e.g., compound 3) inhibited CYP3A4 by 80% at 10 μM, but structural optimization reduced this to <20% without compromising receptor affinity. This highlights the trade-off between potency and off-target effects .

類似化合物との比較

Comparison with Similar Compounds

Below is a comparative analysis of 2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine with structurally or functionally related compounds, supported by evidence from patents, research articles, and chemical databases.

Structural and Functional Analogues

Key Research Findings

Impact of Cyclopropyl vs. Larger Rings: Cyclopropyl in this compound likely improves metabolic stability compared to cyclobutyl analogs (e.g., ), as smaller rings reduce steric hindrance while maintaining rigidity .

Role of Pyridin-2-yl vs. Other Heterocycles: Pyridin-2-yl groups (as in the target compound) are associated with adenosine A2A receptor antagonism (e.g., ) and kinase inhibition due to their ability to engage in π-π interactions and hydrogen bonding. Replacement with furan () or fluoropyridine () alters electronic properties and binding kinetics. For example, fluorination in enhances target affinity but may increase metabolic liability.

Biological Activity Trends :

- Compounds with pyrimidin-4-amine cores and aromatic substituents (e.g., pyridin-2-yl, fluorophenyl) are frequently prioritized for CNS disorders (e.g., schizophrenia , Parkinson’s disease ).

- Nucleic acid synthesis inhibitors () often feature electron-withdrawing groups (e.g., fluoro, chlorobenzyloxy), which are absent in the target compound.

特性

IUPAC Name |

2-cyclopropyl-6-pyridin-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c13-11-7-10(9-3-1-2-6-14-9)15-12(16-11)8-4-5-8/h1-3,6-8H,4-5H2,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDAUDOXWZJQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001249756 | |

| Record name | 2-Cyclopropyl-6-(2-pyridinyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159820-21-9 | |

| Record name | 2-Cyclopropyl-6-(2-pyridinyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159820-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyl-6-(2-pyridinyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。